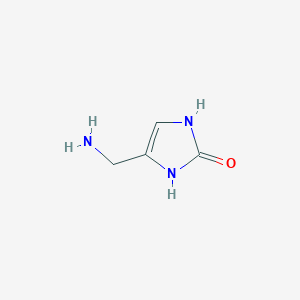
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic organic compound featuring an imidazolone ring with an aminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ethylenediamine, followed by the introduction of a formaldehyde source to form the aminomethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolone derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazolone ring, potentially leading to the formation of more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups to the aminomethyl moiety.
Scientific Research Applications
Chemistry
In chemistry, 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures, which are valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, this compound derivatives are explored for their pharmacological properties. These compounds may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In industry, this compound is utilized in the production of polymers and resins. Its incorporation into polymeric materials can enhance their mechanical and thermal properties, making them suitable for advanced applications.
Mechanism of Action
The mechanism by which 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an imidazolone ring.
4-(aminomethyl)benzoic acid: Contains a benzene ring and a carboxylic acid group, differing significantly in chemical properties.
4-(aminomethyl)imidazole: Lacks the carbonyl group present in the imidazolone ring, affecting its reactivity and applications.
Uniqueness
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one is unique due to its imidazolone ring structure, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and the potential for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-6-4(8)7-3/h2H,1,5H2,(H2,6,7,8) |
InChI Key |
DTNBMPQTOPIUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















